molecular formula C11H22N2 B13240748 4-Ethenyl-N,N-diethylpiperidin-4-amine

4-Ethenyl-N,N-diethylpiperidin-4-amine

Cat. No.: B13240748
M. Wt: 182.31 g/mol
InChI Key: ROEKSKXHUQEDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-N,N-diethylpiperidin-4-amine is a chemical compound with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . This compound is characterized by the presence of an ethenyl group attached to a piperidine ring, which is further substituted with N,N-diethyl groups. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-N,N-diethylpiperidin-4-amine typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Introduction of Ethenyl Group: The ethenyl group is introduced via a vinylation reaction, often using reagents like vinyl halides under basic conditions.

    N,N-Diethyl Substitution: The final step involves the substitution of the nitrogen atom with diethyl groups, which can be achieved using diethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

4-Ethenyl-N,N-diethylpiperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 4-Ethenyl-N,N-diethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpiperidine: Similar structure but lacks the N,N-diethyl substitution.

    N,N-Diethylpiperidine: Similar structure but lacks the ethenyl group.

    4-Ethenylpiperidine: Similar structure but lacks the N,N-diethyl substitution.

Uniqueness

4-Ethenyl-N,N-diethylpiperidin-4-amine is unique due to the presence of both the ethenyl group and the N,N-diethyl substitution on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

4-ethenyl-N,N-diethylpiperidin-4-amine

InChI

InChI=1S/C11H22N2/c1-4-11(13(5-2)6-3)7-9-12-10-8-11/h4,12H,1,5-10H2,2-3H3

InChI Key

ROEKSKXHUQEDOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CCNCC1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.